6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Overview
Description
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 6-chloroquinoline, 2-furylmethylamine, and 5-methyl-2-thiophenecarboxylic acid. The reactions may involve:
Nucleophilic substitution: to introduce the chloro group.
Amidation: to form the carboxamide linkage.
Cyclization: to construct the quinoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups, such as halogen exchange.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for diseases such as cancer or infections.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to:
Inhibition of enzyme activity: .
Modulation of receptor signaling: .
Interference with DNA replication or transcription: .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinolinecarboxamides: A class of compounds with diverse biological activities.
Uniqueness
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide may have unique properties due to the specific arrangement of functional groups, which could result in distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-12-4-7-19(26-12)18-10-16(15-9-13(21)5-6-17(15)23-18)20(24)22-11-14-3-2-8-25-14/h2-10H,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDBPHCURAMGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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